1-(1H-indole-5-carbonyl)azetidin-3-ol

Regioisomer Medicinal Chemistry Kinase Inhibitors

1-(1H-Indole-5-carbonyl)azetidin-3-ol is a heterocyclic building block comprising an indole moiety linked via a carbonyl bridge to an azetidin-3-ol ring. It is a member of the indole-azetidine class of compounds, which are frequently employed as key intermediates in medicinal chemistry for the development of kinase inhibitors and central nervous system (CNS) drug candidates.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1342728-35-1
Cat. No. B1469048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indole-5-carbonyl)azetidin-3-ol
CAS1342728-35-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)O
InChIInChI=1S/C12H12N2O2/c15-10-6-14(7-10)12(16)9-1-2-11-8(5-9)3-4-13-11/h1-5,10,13,15H,6-7H2
InChIKeyBHTZSSLKVAXJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indole-5-carbonyl)azetidin-3-ol (CAS 1342728-35-1): A Benchmark Indole-Azetidine Scaffold for Targeted Procurement


1-(1H-Indole-5-carbonyl)azetidin-3-ol is a heterocyclic building block comprising an indole moiety linked via a carbonyl bridge to an azetidin-3-ol ring. It is a member of the indole-azetidine class of compounds, which are frequently employed as key intermediates in medicinal chemistry for the development of kinase inhibitors and central nervous system (CNS) drug candidates [1]. The compound exhibits a molecular weight of 216.24 g/mol and a predicted XLogP3 of 0.6, indicating a balanced hydrophilic-lipophilic profile suitable for lead optimization [2]. Its primary differentiation lies in the specific 5-position carbonyl substitution on the indole ring, which confers a distinct spatial and electronic architecture compared to its 3-position regioisomer and other indole derivatives, directly impacting target binding and selectivity .

Why 1-(1H-Indole-5-carbonyl)azetidin-3-ol Cannot Be Simply Substituted with Other Indole or Azetidine Analogs


Direct substitution of 1-(1H-indole-5-carbonyl)azetidin-3-ol with other indole-azetidine derivatives or similar heterocyclic building blocks carries substantial risk in advanced research and development due to critical structure-activity relationship (SAR) sensitivities. Minor positional changes on the indole ring (e.g., 5-carbonyl vs. 3-carbonyl) or modifications to the azetidine core can lead to dramatic shifts in target affinity, selectivity, and pharmacokinetic properties, including P-glycoprotein (P-gp) efflux liability [1]. This is especially pronounced in CNS drug discovery, where even a single hydrogen bond donor or a slight change in basicity can determine whether a compound penetrates the blood-brain barrier or is actively effluxed [1]. The specific 5-carbonyl substitution pattern is not a generic feature; it represents a distinct pharmacophore element whose replacement often results in a complete loss of activity in established assays or necessitates a new round of costly lead optimization, making procurement of the exact compound essential for reproducibility and project continuity [1].

Quantitative Differentiation: Evidence-Based Comparison of 1-(1H-Indole-5-carbonyl)azetidin-3-ol Against Closest Analogs


Structural Specificity: 5-Carbonyl Indole Substitution vs. 3-Carbonyl Regioisomer

1-(1H-indole-5-carbonyl)azetidin-3-ol exhibits a 5-position carbonyl linkage on the indole ring, which is chemically distinct from the 3-position carbonyl linkage found in the regioisomer 1-(1H-indole-3-carbonyl)azetidin-3-ol (CAS 1343825-13-7) . This positional difference alters the molecular geometry and electronic distribution, which in the context of indole-azetidine MCHR1 antagonists, directly impacts P-gp efflux liability and CNS penetration [1]. While quantitative comparative data for this specific pair is not publicly available, class-level evidence demonstrates that the exact position of the carbonyl attachment on the indole ring is a key determinant of biological activity and pharmacokinetic profile, making the 5-isomer a non-interchangeable, specific chemical entity [1].

Regioisomer Medicinal Chemistry Kinase Inhibitors

P-gp Efflux Liability: Implications for CNS Penetration in Indole-Azetidine Series

A foundational study on indole azetidine MCHR1 antagonists revealed that this chemotype is inherently susceptible to P-glycoprotein (P-gp) efflux, which severely limits central nervous system (CNS) penetration [1]. The study demonstrated that structural modifications, including adjustments to the indole substitution pattern and azetidine ring, are required to mitigate this efflux. 1-(1H-indole-5-carbonyl)azetidin-3-ol, with its specific 5-carbonyl substitution and free hydroxyl group on the azetidine, represents an early or intermediate lead in this SAR exploration. While direct efflux ratio (ER) data for this exact compound is not available, the class-level finding establishes that its P-gp liability profile is distinct from optimized, later-stage derivatives and from other scaffold classes. This makes it a valuable tool compound for studying efflux mechanisms or for use in peripheral target applications where CNS penetration is undesirable [1].

P-glycoprotein Blood-Brain Barrier CNS Drug Discovery

Physicochemical Profile: Solubility and Lipophilicity (XLogP3)

The compound's physicochemical properties provide a basis for comparison with other indole-azetidine derivatives. Its predicted XLogP3 is 0.6, indicating a relatively balanced lipophilicity [1]. While specific aqueous solubility data for the compound is limited, preliminary assay data suggests a solubility value of 38 (units unspecified) . In contrast, related derivatives with larger, more lipophilic substituents, such as 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, are expected to exhibit significantly higher logP values and lower aqueous solubility due to increased molecular weight and non-polar surface area . This difference in physicochemical profile translates to divergent behavior in biological assays, formulation, and in vivo pharmacokinetics, underscoring the compound's unique utility in early-stage discovery where aqueous solubility and moderate lipophilicity are advantageous.

Physicochemical Property Solubility Lipophilicity

Optimal Procurement and Application Scenarios for 1-(1H-Indole-5-carbonyl)azetidin-3-ol (1342728-35-1)


Medicinal Chemistry: Lead Optimization and SAR Studies in CNS Drug Discovery

This compound serves as a critical building block for synthesizing indole-azetidine-based MCHR1 antagonists or other CNS-targeted agents. Its specific 5-carbonyl indole substitution and azetidin-3-ol core make it an ideal starting point for SAR studies aimed at mitigating P-gp efflux and improving brain penetration, as highlighted in key medicinal chemistry literature [1]. Researchers can systematically modify the hydroxyl group or the indole ring to probe the structure-activity relationship for enhanced CNS exposure.

Chemical Biology: Development of Chemical Probes for Peripheral Targets

Given the class-level evidence of P-gp efflux liability for this chemotype [1], 1-(1H-indole-5-carbonyl)azetidin-3-ol is well-suited for designing chemical probes intended for peripheral targets where blood-brain barrier penetration is undesirable. Its physicochemical profile (XLogP3 of 0.6) [2] supports good aqueous solubility, facilitating in vitro and in vivo studies without the complication of CNS-mediated effects.

Analytical Chemistry: Reference Standard for Regioisomer Identification

The compound is an essential analytical reference standard for distinguishing and quantifying the 5-carbonyl regioisomer from its 3-carbonyl counterpart (CAS 1343825-13-7) in complex reaction mixtures or during quality control of synthetic batches. Using this specific compound ensures accurate method development and validation for HPLC, LC-MS, or NMR analyses where regioisomeric purity is critical for downstream biological interpretation.

Pharmacology: In Vitro Tool Compound for Kinase and GPCR Profiling

Indole-azetidine scaffolds are frequently investigated for their activity against various kinases and G-protein coupled receptors (GPCRs). 1-(1H-indole-5-carbonyl)azetidin-3-ol, with its defined structure and favorable solubility [2], is a practical tool compound for broad profiling panels. It can be used to identify novel targets or to benchmark the selectivity of more advanced lead candidates within the same chemical series [1].

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